molecular formula C12H10N4O B11882451 3-(1h-Indol-2-yl)-1h-pyrazole-4-carboxamide CAS No. 827316-52-9

3-(1h-Indol-2-yl)-1h-pyrazole-4-carboxamide

Cat. No.: B11882451
CAS No.: 827316-52-9
M. Wt: 226.23 g/mol
InChI Key: LBUXSZKEGSJIDY-UHFFFAOYSA-N
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Description

3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that features both an indole and a pyrazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the pyrazole ring is known for its anti-inflammatory and analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones . The final coupling step involves the reaction of the indole derivative with the pyrazole derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole and pyrazole derivatives, which can have different biological activities and properties .

Scientific Research Applications

3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indol-3-yl)-1H-pyrazole-4-carboxamide
  • 3-(1H-Indol-5-yl)-1H-pyrazole-4-carboxamide
  • 3-(1H-Indol-7-yl)-1H-pyrazole-4-carboxamide

Uniqueness

3-(1H-Indol-2-yl)-1H-pyrazole-4-carboxamide is unique due to the specific positioning of the indole and pyrazole rings, which can influence its biological activity and chemical reactivity. This positioning can result in different interactions with molecular targets compared to similar compounds .

Properties

CAS No.

827316-52-9

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

5-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C12H10N4O/c13-12(17)8-6-14-16-11(8)10-5-7-3-1-2-4-9(7)15-10/h1-6,15H,(H2,13,17)(H,14,16)

InChI Key

LBUXSZKEGSJIDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=C(C=NN3)C(=O)N

Origin of Product

United States

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